Calteridol

Übersicht

Beschreibung

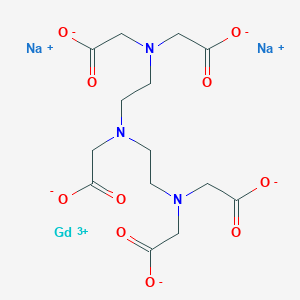

Calteridol ist eine synthetische Verbindung, die für ihre starken antifungalen und antibakteriellen Eigenschaften bekannt ist. Es wird häufig in medizinischen Anwendungen eingesetzt, insbesondere als Kontrastmittel in der Magnetresonanztomographie (MRT).

Wissenschaftliche Forschungsanwendungen

Calteridol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet.

Biologie: Untersucht wegen seiner antifungalen und antibakteriellen Eigenschaften, was es in der mikrobiologischen Forschung nützlich macht.

Medizin: Wird hauptsächlich als Kontrastmittel in der MRT verwendet, um die Sichtbarkeit von inneren Strukturen zu verbessern.

Wirkmechanismus

This compound übt seine Wirkungen durch seine paramagnetischen Eigenschaften aus. In einem Magnetfeld entwickelt this compound ein magnetisches Moment, wodurch die Relaxationsraten von Wasserprotonen in seiner Nähe erhöht werden. Diese Eigenschaft macht es zu einem effektiven Kontrastmittel in der MRT, wodurch die Visualisierung von Läsionen und abnormaler Gefäßbildung verbessert wird .

Safety and Hazards

When handling Calteridol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Wirkmechanismus

Target of Action

Calteridol is a tetraazacyclododecane-1,4,7-triacetic acid derivative . It is believed to have a similar mechanism of action to Haloperidol , a well-studied antipsychotic drug. Haloperidol primarily targets the dopamine receptor (mainly D2) in the brain . The antagonism of the dopamine receptor, particularly within the mesolimbic and mesocortical systems of the brain, is responsible for its antipsychotic effect .

Mode of Action

The mode of action of this compound is likely to be similar to that of Haloperidol, given their structural similarities. Haloperidol exerts its antipsychotic effect through strong antagonism of the dopamine receptor (mainly D2), particularly within the mesolimbic and mesocortical systems of the brain . This antagonism is thought to improve psychotic symptoms and states that are caused by an overproduction of dopamine, such as schizophrenia .

Biochemical Pathways

Dopamine antagonists like Haloperidol are known to affect the mesolimbic and mesocortical systems of the brain .

Pharmacokinetics

Haloperidol, a structurally similar compound, is known to undergo extensive metabolism in the liver, with only around 1% of the drug originally administered being excreted in the urine unchanged . The main mode of hepatic clearance is through glucuronidation, reduction, and oxidation mediated by CYP3A4 .

Result of Action

Haloperidol is known to be effective for the management of the “positive” symptoms of schizophrenia including hallucinations, hearing voices, aggression/hostility, disorganized speech, and psychomotor agitation .

Action Environment

It is known that various environmental and stressing factors can directly influence the metabolism of plants and the synthesis of secondary metabolites

Vorbereitungsmethoden

Die Synthese von Calteridol umfasst mehrere Schritte. Zunächst wird 1,4,7,10-Tetraazacyclododecan-1,4,7-triessigsäure (DO3A) hergestellt und mit Propylenoxid umgesetzt, um 10-(2-Hydroxypropyl)-1,4,7,10-Tetraazacyclododecan-1,4,7-triessigsäure (Teridol) zu bilden. Dieser Zwischenprodukt wird dann mit Calciumionen umgesetzt, um this compound zu erzeugen . Industrielle Produktionsverfahren zielen darauf ab, durch optimierte Reaktionsbedingungen und Reinigungsprozesse eine hohe Reinheit und Ausbeute zu erzielen .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren.

Analyse Chemischer Reaktionen

Calteridol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Vergleich Mit ähnlichen Verbindungen

Calteridol ist aufgrund seiner starken antifungalen und antibakteriellen Eigenschaften sowie seiner Wirksamkeit als Kontrastmittel in der MRT einzigartig. Zu den ähnlichen Verbindungen gehören:

Gadoteridol: Ein weiteres Gadolinium-basiertes Kontrastmittel, das in der MRT verwendet wird.

Gadobutrol: Ein makrozyklisches Gadolinium-basiertes Kontrastmittel mit ähnlichen Anwendungen.

Gadopentetat Dimeglumin: Ein lineares Gadolinium-basiertes Kontrastmittel, das in der MRT verwendet wird

This compound zeichnet sich durch seine spezifische chemische Struktur und Eigenschaften aus, was es zu einer wertvollen Verbindung in verschiedenen wissenschaftlichen und medizinischen Anwendungen macht.

Eigenschaften

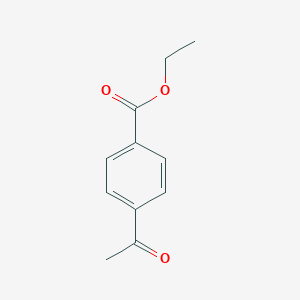

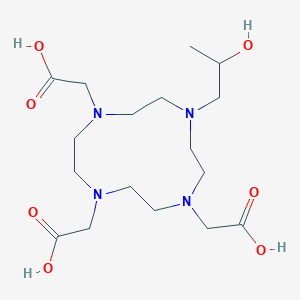

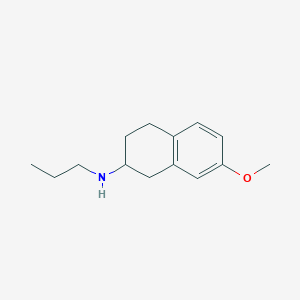

IUPAC Name |

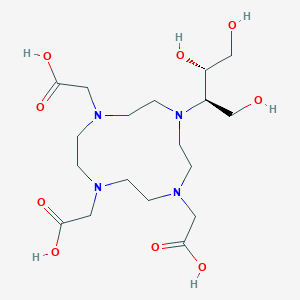

2-[4,7-bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N4O7/c1-14(22)10-18-2-4-19(11-15(23)24)6-8-21(13-17(27)28)9-7-20(5-3-18)12-16(25)26/h14,22H,2-13H2,1H3,(H,23,24)(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUHNCOJRJBMSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275657, DTXSID80861257 | |

| Record name | calteridol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',2''-[10-(2-Hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl]triacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120041-08-9 | |

| Record name | 10-(2-Hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120041089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | calteridol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-(2-HYDROXYPROPYL)-1,4,7,10-TETRAAZACYCLODODECANE-1,4,7-TRIACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B30KIN2I3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Z)-2,3-Dichlorobenzylidene]-3-oxobutyric acid ethyl ester](/img/structure/B126437.png)

![[4-(4-Heptylphenyl)-1-hydroxy-2-(hydroxymethyl)butan-2-yl]azanium;chloride](/img/structure/B126438.png)